Insulin-glulisine

説明

Contextualization within the Evolution of Insulin (B600854) Analogues

The journey of insulin therapy has been marked by significant evolution, from the use of animal-derived insulins to the development of highly specific insulin analogues through recombinant DNA technology. oup.comnih.gov The initial therapeutic insulins were extracts from bovine and porcine pancreases. While life-saving, these animal insulins had limitations, including immunogenic reactions and batch-to-batch variability. nih.gov

The advent of recombinant DNA technology in the 1970s enabled the production of biosynthetic human insulin in the 1980s, which offered a more consistent and less immunogenic option. nih.govnih.gov However, even recombinant human insulin did not perfectly mimic the body's natural insulin response to meals. nih.gov When injected subcutaneously, regular human insulin molecules tend to self-associate into dimers and then hexamers, which slows their absorption into the bloodstream. nih.gov This necessitates administration 30 to 60 minutes before a meal to be effective, which can be inconvenient and increase the risk of hypoglycemia if meal timing is not precise. oup.com

These limitations spurred the development of insulin analogues, which are genetically engineered versions of human insulin with altered amino acid sequences. oup.com These modifications are designed to change the pharmacokinetic and pharmacodynamic properties of the insulin, creating either more rapid-acting or longer-acting profiles. nih.gov The first rapid-acting insulin analogue, insulin lispro, was approved in 1996, followed by insulin aspart in 2000, and Insulin-glulisine in 2004. oup.com

This compound is distinguished from human insulin by the substitution of the amino acid asparagine at position B3 with lysine (B10760008), and the lysine at position B29 with glutamic acid. bionity.comresearchgate.net These changes result in a molecule that is more rapidly absorbed after subcutaneous injection compared to regular human insulin. researchgate.netfda.gov

Table 1: Timeline of Key Developments in Insulin Therapy

| Year | Development | Significance |

|---|---|---|

| 1921 | Discovery of insulin. oup.com | Enabled the first effective treatment for diabetes. |

| 1980s | Commercial introduction of biosynthetic human insulin. nih.gov | Provided a more consistent and less immunogenic insulin source. |

| 1996 | Approval of the first rapid-acting insulin analogue, insulin lispro. oup.com | Offered more flexibility and convenience for mealtime insulin therapy. |

| 2000 | Approval of the rapid-acting insulin analogue, insulin aspart. oup.com | Expanded the options for rapid-acting insulin analogues. |

Rationale for Rapid-Acting Insulin Analogue Design

The primary goal in designing rapid-acting insulin analogues like this compound is to more closely replicate the natural, physiological spike of insulin secretion that occurs in non-diabetic individuals immediately following a meal. researchgate.net This rapid release of endogenous insulin is crucial for controlling postprandial glucose (PPG) excursions. nih.gov

Regular human insulin, due to its tendency to form hexamers, has a delayed onset of action and a longer duration of action than is ideal for covering the glucose surge from a meal. oup.comfda.gov This mismatch can lead to initial hyperglycemia followed by a risk of late postprandial hypoglycemia. oup.com The design of rapid-acting analogues focuses on altering the insulin molecule to reduce its self-association. researchgate.net

In the case of this compound, the specific amino acid substitutions at positions B3 and B29 serve two main purposes. Firstly, they weaken the monomer-monomer interactions, which in turn inhibits the formation of dimers and hexamers. wikipedia.orgresearchgate.net This allows the insulin to remain primarily in its monomeric form, which is the form that is readily absorbed from the subcutaneous tissue into the bloodstream. nih.govresearchgate.net Secondly, the substitution of lysine at B29 with glutamic acid lowers the isoelectric point of the molecule, enhancing its solubility at physiological pH. nih.govresearchgate.net

The result of these modifications is a pharmacokinetic profile characterized by a faster onset of action and a shorter duration of action compared to regular human insulin. fda.govfda.gov This allows for more flexible administration, with the injection being given shortly before or even after a meal, providing better postprandial glucose control and potentially reducing the risk of hypoglycemia. nih.govresearchgate.net

Table 2: Comparison of Pharmacokinetic Properties

| Insulin Type | Onset of Action | Peak Effect | Duration of Action |

|---|---|---|---|

| This compound | 15-30 minutes youtube.com | 1-2 hours youtube.com | 2-4 hours youtube.comdrugbank.com |

| Regular Human Insulin | 30-60 minutes oup.com | 2-4 hours | 5-8 hours |

Scope of Academic Research on this compound

Academic research on this compound has encompassed a wide range of studies, from fundamental structural analyses to clinical trials comparing its efficacy to other insulins.

Structural and Mechanistic Studies: Research has focused on elucidating the precise three-dimensional structure of this compound to understand how its modified amino acid sequence leads to its rapid-acting properties. healthcare-in-europe.com These studies have confirmed that the substitutions of asparagine with lysine at B3 and lysine with glutamic acid at B29 reduce the molecule's tendency to form hexamers, thus speeding up its absorption. researchgate.netdrugbank.com An unexpected finding from one study was the presence of zinc in the crystal structure of this compound, which is interesting given that it is formulated as a zinc-free analogue to promote rapid action. healthcare-in-europe.com The primary mechanism of action of this compound, like other insulins, is the regulation of glucose metabolism by stimulating peripheral glucose uptake and inhibiting hepatic glucose production. fda.govfda.gov

Pharmacokinetic and Pharmacodynamic Studies: Numerous studies have characterized the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles of this compound. These studies have consistently demonstrated its faster onset and shorter duration of action compared to regular human insulin. fda.govfda.gov For example, one study in patients with type 1 diabetes found that the median time to maximum concentration (Tmax) for this compound was 55 minutes, compared to 82 minutes for regular human insulin. fda.gov Comparative studies have also shown that the pharmacokinetic and pharmacodynamic profiles of this compound are similar to those of other rapid-acting analogues like insulin lispro. nih.govfda.gov

Clinical Efficacy and Comparative Trials: Clinical trials have investigated the efficacy of this compound in both type 1 and type 2 diabetes. These trials have generally shown that this compound is effective in improving glycemic control. researchgate.net Several studies have compared this compound head-to-head with other insulins. For instance, research has shown that this compound is non-inferior to insulin lispro in terms of long-term reduction of HbA1c in pediatric patients with type 1 diabetes. nih.gov Studies in adults with type 1 diabetes have also demonstrated similar efficacy between this compound and insulin lispro. nih.gov When compared to regular human insulin, this compound has been shown to provide slightly greater reductions in HbA1c. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Insulin lispro |

| Insulin aspart |

| Regular human insulin |

| Asparagine |

| Lysine |

| Glutamic acid |

| Zinc |

| m-cresol |

| Tromethamine |

| Sodium chloride |

| Polysorbate 20 |

| Hydrochloric acid |

| Sodium hydroxide |

| Niacinamide |

| L-arginine |

| Glycine (B1666218) |

| Arginine |

| Protamine |

| Metformin |

| Glibenclamide |

| Gliclazide |

| Glimepiride |

| Glipizide |

| Gliquidone |

| Tolazamide |

| Tolbutamide |

| Acarbose |

| Miglitol |

| Voglibose |

| Pioglitazone |

| Rosiglitazone |

| Troglitazone |

| Nateglinide |

| Repaglinide |

| Mitiglinide |

| Saxagliptin |

| Sitagliptin |

| Vildagliptin |

| Exenatide |

| Insulin glargine |

| Insulin detemir |

| Insulin degludec |

| Asenapine |

| Atazanavir |

| Atenolol |

| Azilsartan medoxomil |

| Baclofen |

| Balsalazide |

| Buserelin |

| Butaperazine |

| Butriptyline |

| Canagliflozin |

| Canrenoic acid |

| Captopril |

| Dabrafenib |

| Danazol |

| Dapagliflozin |

| Darunavir |

| Deflazacort |

特性

分子式 |

C258H384N64O78S6 |

|---|---|

分子量 |

5823 g/mol |

IUPAC名 |

4-[[2-[[[6-[[2-[[2-[[2-[[6-amino-2-[[2-[(2-amino-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxyhexylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-88-[[2-[[2-[[2-[[2-[(2-amino-1-hydroxyethylidene)amino]-1-hydroxy-3-methylpentylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-77-butan-2-yl-24,56-bis(2-carboxyethyl)-47-[N-(1-carboxy-3-hydroxy-3-iminopropyl)-C-hydroxycarbonimidoyl]-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosahydroxy-83-(1-hydroxyethyl)-53-(2-hydroxy-2-iminoethyl)-62-(3-hydroxy-3-iminopropyl)-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononaconta-7,10,13,16,19,22,25,28,31,34,37,40,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosaen-42-yl]-hydroxymethylidene]amino]-1-hydroxyethylidene]amino]-5-[5-carbamimidamido-1-[2-[1-[1-[1-[1-[2-[N-[4-carboxy-1-(1-carboxy-2-hydroxypropyl)imino-1-hydroxybutan-2-yl]-C-hydroxycarbonimidoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]imino-1-hydroxy-3-phenylpropan-2-yl]imino-1-hydroxy-3-phenylpropan-2-yl]imino-2-hydroxyethyl]imino-1-hydroxypentan-2-yl]imino-5-hydroxypentanoic acid |

InChI |

InChI=1S/C258H384N64O78S6/c1-29-132(23)206(313-193(338)105-260)253(394)317-205(131(21)22)250(391)289-160(75-83-200(348)349)219(360)283-157(71-79-190(264)335)223(364)308-184-117-404-405-118-185-244(385)305-179(112-324)241(382)295-164(90-124(7)8)227(368)296-170(97-141-53-61-147(329)62-54-141)230(371)284-156(70-78-189(263)334)220(361)291-163(89-123(5)6)225(366)285-159(74-82-199(346)347)222(363)303-176(103-191(265)336)236(377)299-172(99-143-57-65-149(331)66-58-143)233(374)309-183(243(384)304-177(256(397)398)104-192(266)337)116-403-402-115-182(215(356)273-108-194(339)278-154(72-80-197(342)343)218(359)281-152(51-42-86-271-258(267)268)213(354)272-109-195(340)279-168(95-139-46-36-32-37-47-139)229(370)298-169(96-140-48-38-33-39-49-140)232(373)300-173(100-144-59-67-150(332)68-60-144)239(380)320-209(136(27)327)255(396)322-87-43-52-187(322)247(388)286-161(76-84-201(350)351)224(365)321-210(137(28)328)257(399)400)311-251(392)204(130(19)20)316-237(378)166(92-126(11)12)293-231(372)171(98-142-55-63-148(330)64-56-142)297-226(367)162(88-122(3)4)290-211(352)134(25)277-216(357)158(73-81-198(344)345)288-249(390)203(129(17)18)315-238(379)167(93-127(13)14)294-235(376)175(102-146-107-270-121-276-146)302-240(381)178(111-323)280-196(341)110-274-214(355)181(114-401-406-119-186(310-245(184)386)246(387)319-208(135(26)326)254(395)306-180(113-325)242(383)318-207(133(24)30-2)252(393)312-185)307-228(369)165(91-125(9)10)292-234(375)174(101-145-106-269-120-275-145)301-221(362)155(69-77-188(262)333)282-217(358)153(50-40-41-85-259)287-248(389)202(128(15)16)314-212(353)151(261)94-138-44-34-31-35-45-138/h31-39,44-49,53-68,106-107,120-137,151-187,202-210,323-332H,29-30,40-43,50-52,69-105,108-119,259-261H2,1-28H3,(H2,262,333)(H2,263,334)(H2,264,335)(H2,265,336)(H2,266,337)(H,269,275)(H,270,276)(H,272,354)(H,273,356)(H,274,355)(H,277,357)(H,278,339)(H,279,340)(H,280,341)(H,281,359)(H,282,358)(H,283,360)(H,284,371)(H,285,366)(H,286,388)(H,287,389)(H,288,390)(H,289,391)(H,290,352)(H,291,361)(H,292,375)(H,293,372)(H,294,376)(H,295,382)(H,296,368)(H,297,367)(H,298,370)(H,299,377)(H,300,373)(H,301,362)(H,302,381)(H,303,363)(H,304,384)(H,305,385)(H,306,395)(H,307,369)(H,308,364)(H,309,374)(H,310,386)(H,311,392)(H,312,393)(H,313,338)(H,314,353)(H,315,379)(H,316,378)(H,317,394)(H,318,383)(H,319,387)(H,320,380)(H,321,365)(H,342,343)(H,344,345)(H,346,347)(H,348,349)(H,350,351)(H,397,398)(H,399,400)(H4,267,268,271) |

InChIキー |

RCHHVVGSTHAVPF-UHFFFAOYSA-N |

正規SMILES |

CCC(C)C1C(=NC2CSSCC(C(=NC(CSSCC(C(=NCC(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(CSSCC(N=C(C(N=C(C(N=C(C(N=C(C(N=C(C(N=C(C(N=C(C(N=C(C(N=C2O)CO)O)CC(C)C)O)CC3=CC=C(C=C3)O)O)CCC(=N)O)O)CC(C)C)O)CCC(=O)O)O)CC(=N)O)O)CC4=CC=C(C=C4)O)O)C(=NC(CC(=N)O)C(=O)O)O)C(=NCC(=NC(CCC(=O)O)C(=NC(CCCNC(=N)N)C(=NCC(=NC(CC5=CC=CC=C5)C(=NC(CC6=CC=CC=C6)C(=NC(CC7=CC=C(C=C7)O)C(=NC(C(C)O)C(=O)N8CCCC8C(=NC(CCC(=O)O)C(=NC(C(C)O)C(=O)O)O)O)O)O)O)O)O)O)O)O)O)C(C)C)O)CC(C)C)O)CC9=CC=C(C=C9)O)O)CC(C)C)O)C)O)CCC(=O)O)O)C(C)C)O)CC(C)C)O)CC2=CN=CN2)O)CO)O)O)N=C(C(CC(C)C)N=C(C(CC2=CN=CN2)N=C(C(CCC(=N)O)N=C(C(CCCCN)N=C(C(C(C)C)N=C(C(CC2=CC=CC=C2)N)O)O)O)O)O)O)C(=NC(C(=NC(C(=N1)O)CO)O)C(C)O)O)O)N=C(C(CCC(=N)O)N=C(C(CCC(=O)O)N=C(C(C(C)C)N=C(C(C(C)CC)N=C(CN)O)O)O)O)O)O |

製品の起源 |

United States |

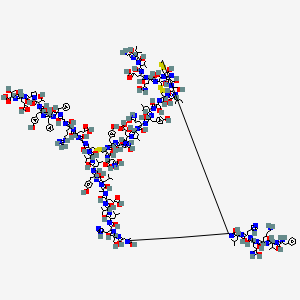

Molecular Design and Structural Architecture of Insulin Glulisine

Amino Acid Sequence Modifications

The primary structure of Insulin-glulisine differs from native human insulin (B600854) at two key positions on the B-chain. These modifications are pivotal to its unique pharmacokinetic profile.

Specific Amino Acid Substitutions on the B-Chain

This compound is distinguished from human insulin by two amino acid substitutions on the B-chain: the asparagine residue at position B3 is replaced by lysine (B10760008), and the lysine residue at position B29 is replaced by glutamic acid. nih.govetamu.edunih.govresearchgate.netetamu.eduwikipedia.org This chemically defines this compound as 3B-lysine-29B-glutamic acid-human insulin. etamu.edu

Table 1: Amino Acid Substitutions in this compound Compared to Human Insulin

| Position | Human Insulin | This compound |

|---|---|---|

| B3 | Asparagine (Asn) | Lysine (Lys) |

| B29 | Lysine (Lys) | Glutamic Acid (Glu) |

Conformational States and Oligomerization Dynamics

In solution, insulin molecules exist in a dynamic equilibrium between different oligomeric states. The amino acid modifications in this compound directly influence these dynamics, favoring a state that is more readily absorbed after administration.

Self-Association Equilibria (Monomers, Dimers, Hexamers, Dihexamers)

Like human insulin, this compound can self-associate into dimers, which can then assemble into hexamers in the presence of zinc ions. etamu.edu However, the equilibrium for this compound is shifted towards smaller oligomeric forms. Research has shown that this compound exists in a dynamic equilibrium involving monomers, dimers, hexamers, and even dihexamers. researchgate.netrcsb.org The monomeric form is the biologically active state that can bind to the insulin receptor. etamu.edu

Influence of Amino Acid Substitutions on Self-Association

The amino acid substitutions in this compound weaken the interactions between insulin monomers, thereby hindering the formation of stable dimers and hexamers. wikipedia.orgnih.gov The substitution of lysine at B29 with the shorter glutamic acid residue leads to fewer intermolecular interactions. nih.gov Specifically, X-ray crystallography has revealed that the LysB29Glu mutation results in only one weak hydrogen bond to a neighboring molecule, compared to the two to three hydrogen bonds in native insulin. nih.gov

Furthermore, the AsnB3Lys mutation introduces electrostatic repulsion with the arginine residue at position B22 of an adjacent insulin molecule within a potential hexameric structure. nih.govwikipedia.org This repulsion further destabilizes the hexamer, promoting its rapid dissociation into dimers and monomers. nih.govwikipedia.org Consequently, this compound has a reduced propensity to form stable hexamers compared to human insulin. etamu.edu

Table 2: Research Findings on this compound Oligomerization

| Study Finding | Impact on this compound | Reference |

|---|---|---|

| Sedimentation velocity/equilibrium studies | Revealed a trinary system of dimers, hexamers, and dihexamers in dynamic equilibrium. | nih.govresearchgate.netrcsb.org |

| X-ray crystallography | The AsnB3Lys mutation causes electrostatic repulsion to a neighboring B22Arg. | nih.gov |

| X-ray crystallography | The LysB29Glu mutation leads to fewer stabilizing interactions with symmetry-related molecules. | nih.gov |

Role of Zinc Ions in Oligomerization and Stability in Research Formulations

Zinc ions are crucial for the formation and stabilization of insulin hexamers. etamu.edunih.gov In human insulin, two zinc ions are coordinated by the histidine residues at position B10 of three insulin dimers to form a stable hexameric structure. mdpi.com Pharmaceutical formulations of some other rapid-acting insulin analogs, like insulin lispro and insulin aspart, contain zinc to stabilize the hexameric form for a practical shelf-life. researchgate.net

In contrast, the commercial formulation of this compound is zinc-free. researchgate.netresearchgate.net This absence of zinc, combined with the aforementioned amino acid substitutions, contributes to the rapid dissociation of any transient oligomers into monomers upon injection. researchgate.net While this compound can form hexamers in the presence of zinc in laboratory settings, the lack of zinc in its formulation ensures that it exists predominantly in a state that is quickly absorbed and becomes biologically active. nih.gov The formulation of this compound contains polysorbate 20 as a stabilizer instead of zinc. researchgate.net

Crystallographic Analysis of this compound

This compound is a rapid-acting insulin analog that has been structurally characterized to understand the molecular basis for its pharmacokinetic profile. Crystallographic analysis, particularly through X-ray diffraction, has provided detailed insights into its three-dimensional structure, revealing key differences compared to native human insulin and other analogs.

High-Resolution X-ray Crystallography Studies

High-resolution X-ray crystallography has been instrumental in elucidating the precise atomic arrangement of this compound. A key study provided structural information to a resolution of 1.26 Å, offering a highly detailed view of the molecule. researchgate.netnih.govnih.gov The crystals of this compound belonged to the H3 space group, with hexagonal (centred trigonal) cell dimensions of a = b = 82.44 Å and c = 33.65 Å. researchgate.netnih.govnih.gov The asymmetric unit of the crystal contained two molecules of this compound. researchgate.netnih.govnih.gov The data from these crystallographic studies are available in the Protein Data Bank (PDB) under the code 6GV0. imperial.ac.ukzenodo.org

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| PDB Code | 6GV0 |

| Resolution | 1.26 Å |

| Space Group | H3 |

| Unit Cell Dimensions | a = b = 82.44 Å, c = 33.65 Å |

Identification of Unique Structural Features (e.g., D21Glu Position)

The molecular design of this compound involves two substitutions in the B-chain of human insulin: asparagine at position B3 is replaced by lysine, and lysine at position B29 is replaced by glutamic acid. nih.govresearchgate.netdrugbank.com X-ray analysis has revealed the structural consequences of these changes.

A particularly unique feature identified in the crystal structure of this compound is the conformation of the glutamic acid residue on the D-chain at position 21 (D21Glu). Unlike in native insulin or other fast-acting analogs where this residue's side chain points outwards towards the solvent, the D21Glu in this compound points inwards. researchgate.netnih.govresearchgate.net This inward orientation allows for the formation of unique hydrogen bonds between the D21Glu side chain and the hydroxyl groups of tyrosine residues at positions B26 and D16 (B26Tyr and D16Tyr). nih.gov This specific conformation prevents the glutamic acid from forming hydrogen bonds with adjacent molecules, a feature not observed in other rapid-acting analogues like Insulin Lispro and Insulin Aspart. nih.gov

Other structural changes include electrostatic repulsion between the introduced lysine at B3 (AsnB3Lys mutation) and a neighboring arginine at B22. nih.gov Furthermore, the substitution of lysine with the shorter glutamic acid residue at B29 (LysB29Glu mutation) leads to fewer intermolecular interactions compared to native insulin. nih.gov

Implications of Crystal Structure on Molecular Interactions

The unique structural features of this compound have significant implications for its molecular interactions and, consequently, its rapid-acting nature. The inward-pointing D21Glu residue reduces interactions with neighboring molecules, which favors the dimeric form of the insulin analog. researchgate.netnih.gov This reduced propensity for intermolecular bonding weakens monomer-monomer interactions compared to native insulin. nih.govwikipedia.org

The structural modifications collectively promote a faster dissociation of the hexameric and dimeric forms into the biologically active monomeric form. nih.gov The AsnB3Lys mutation disrupts hexamer formation, while the LysB29Glu mutation weakens the stability of dimers. nih.govwikipedia.org This rapid dissociation is a key factor in its fast onset of action. nih.gov

Additionally, the amino acid substitutions alter the isoelectric point (pI) of the molecule, shifting it from 5.5 in human insulin to a lower pI of 5.1. nih.govresearchgate.net This shift enhances the solubility of this compound at a physiological pH, further contributing to its rapid absorption and action. nih.govresearchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Insulin Lispro |

| Insulin Aspart |

| Asparagine |

| Lysine |

| Glutamic acid |

| Tyrosine |

Mechanistic Insights into Insulin Glulisine Receptor Interactions

Binding Affinity to Insulin (B600854) Receptor Isoforms

The insulin receptor (IR) is a transmembrane protein that exists in two isoforms, IR-A and IR-B, which are generated through alternative splicing of the insulin receptor gene. These isoforms exhibit distinct physiological roles and are expressed in varying proportions in different tissues.

Comparative Analysis of Insulin Receptor (IR) Binding Kinetics

The interaction of insulin and its analogs with the insulin receptor is a dynamic process characterized by specific association (on-rate, k_on) and dissociation (off-rate, k_off) constants, which together determine the equilibrium dissociation constant (K_d) and, consequently, the binding affinity. Studies utilizing techniques such as surface plasmon resonance (SPR) have been employed to elucidate these kinetic parameters for various insulin analogs.

Comparative Binding Kinetics of Insulin Glulisine and Human Insulin to Insulin Receptor Isoforms

| Ligand | Receptor Isoform | Association Rate (k_on) (M⁻¹s⁻¹) | Dissociation Rate (k_off) (s⁻¹) | Dissociation Constant (K_d) (nM) |

|---|---|---|---|---|

| Insulin Glulisine | IR-A | Data not available | Data not available | Data not available |

| IR-B | Data not available | Data not available | Data not available | |

| Human Insulin | IR-A | Data not available | Data not available | Data not available |

| IR-B | Data not available | Data not available | Data not available |

This table is intended to display comparative kinetic data. However, specific values for insulin glulisine are not available in the public domain at this time.

Interactions with Insulin-like Growth Factor-1 Receptor (IGF-1R)

The insulin-like growth factor-1 receptor (IGF-1R) is structurally similar to the insulin receptor and plays a crucial role in cellular growth, proliferation, and differentiation. Given the structural homology between insulin and insulin-like growth factors (IGFs), the potential for cross-reactivity of insulin analogs with the IGF-1R is a subject of scientific investigation.

Assessment of IGF-1R Binding Characteristics

The binding of insulin and its analogs to the IGF-1R is generally of a much lower affinity than their binding to the insulin receptor. This is a critical safety consideration, as significant binding to and activation of the IGF-1R could potentially lead to mitogenic effects. Studies have consistently shown that commercially available insulin analogs, including rapid-acting variants, have a reduced affinity for the IGF-1R. nih.gov For insulin glulisine, its binding affinity for the IGF-1R is reported to be comparable to that of human insulin, which is substantially lower than its affinity for the insulin receptor.

Binding Affinity of Insulin Glulisine and Human Insulin to IGF-1R

| Ligand | Relative Affinity to IGF-1R (%) (Compared to Human Insulin) |

|---|---|

| Insulin Glulisine | ~100 |

| Human Insulin | 100 |

This table reflects findings that insulin glulisine's affinity for the IGF-1R is similar to that of human insulin. Specific IC50 values can vary between studies, but the relative affinity provides a basis for comparison.

Hybrid Receptor Binding Investigations

In cells that co-express both insulin receptors and IGF-1 receptors, the formation of hybrid receptors, consisting of one IR αβ-hemireceptor and one IGF-1R αβ-hemireceptor, can occur. researchgate.net These hybrid receptors have unique binding properties. They typically exhibit a high affinity for IGF-1 but a significantly lower affinity for insulin. researchgate.netnih.gov

The interaction of insulin glulisine with these hybrid receptors has not been as extensively characterized in the public literature as that of some other analogs. However, based on the general understanding of hybrid receptor pharmacology, it is anticipated that insulin glulisine, like human insulin, would bind to these hybrid receptors with low affinity. nih.gov The physiological significance of these hybrid receptors and their interaction with various insulin analogs continues to be an active area of research.

Downstream Intracellular Signaling Pathway Activation

The binding of insulin glulisine to the insulin receptor initiates a cascade of intracellular signaling events. This process begins with the autophosphorylation of the receptor's beta subunits, which in turn creates docking sites for various insulin receptor substrate (IRS) proteins. nih.gov

The phosphorylation of IRS proteins leads to the activation of two primary signaling pathways:

The Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This is the principal pathway responsible for most of insulin's metabolic effects. Activated IRS proteins recruit and activate PI3K, which then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, leading to the activation of the serine/threonine kinase Akt (also known as protein kinase B). Activated Akt, in turn, phosphorylates a number of downstream targets that mediate the translocation of GLUT4 glucose transporters to the cell surface, promote glycogen (B147801) synthesis, and regulate lipid and protein metabolism. nih.govresearchgate.net

The Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is more closely associated with the regulation of gene expression and mitogenic effects.

In vivo studies comparing insulin glulisine to regular human insulin have demonstrated that the extent and time course of insulin receptor phosphorylation and the subsequent activation of downstream signaling molecules, including PI3K and Akt, are comparable between the two. nih.govnih.gov This suggests that despite the structural modifications that enhance its absorption rate, insulin glulisine activates the intracellular signaling cascade in a manner that is fundamentally similar to that of endogenous human insulin.

Substrate Phosphorylation Profiles (e.g., IRS Proteins, PI3K/Akt Pathway)

Once activated, the insulin receptor kinase phosphorylates a variety of intracellular substrate proteins. drugbank.combidmc.org Key among these are the Insulin Receptor Substrate (IRS) proteins, particularly IRS-1 and IRS-2. drugbank.comdiabetesjournals.orgnih.gov These proteins act as "docking" molecules that, once tyrosine-phosphorylated by the insulin receptor, recruit and activate further downstream signaling partners containing Src-homology 2 (SH2) domains. bidmc.orgwikipedia.org

The phosphorylation of IRS proteins initiates two major signaling pathways: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is primarily responsible for the metabolic effects of insulin, and the Ras/MAPK pathway, which is more involved in growth and mitogenic effects. youtube.comwikipedia.orgcellsignal.com Insulin-glulisine has been shown to activate these downstream pathways. drugbank.comdiabetesjournals.org Upon phosphorylation, IRS proteins bind to the p85 regulatory subunit of PI3K, activating its p110 catalytic subunit. researchgate.net Activated PI3K then catalyzes the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). researchgate.netyoutube.com PIP3 acts as a second messenger, recruiting proteins like Akt (also known as Protein Kinase B or PKB) and phosphoinositide-dependent protein kinase 1 (PDK1) to the cell membrane, where Akt is subsequently phosphorylated and fully activated. youtube.comnih.gov

In vivo studies in mice have shown that this compound stimulates the phosphorylation of IRS-1 in muscle and liver to a degree comparable with regular human insulin. diabetesjournals.org Similarly, the activation of PI3K in these tissues was found to be equal for both insulin types. diabetesjournals.org This suggests that the metabolic signaling cascade is robustly activated by this compound. diabetesjournals.org However, some in vitro studies using myoblasts have reported a lower activation of IRS-1 by glulisine compared to regular human insulin, while IRS-2 activation remained similar. nih.gov This discrepancy may be attributable to the specific cell lines used and the in vitro conditions. diabetesjournals.org

| Molecule | Tissue/Model | Observed Effect with this compound (Compared to Regular Insulin) | Reference |

|---|---|---|---|

| Insulin Receptor | Mouse Muscle & Liver (In Vivo) | Comparable phosphorylation | diabetesjournals.org |

| IRS-1 | Mouse Muscle & Liver (In Vivo) | Comparable tyrosine phosphorylation | diabetesjournals.org |

| IRS-1 | K6 Myoblasts (In Vitro) | 6- to 10-fold lower activation | nih.gov |

| IRS-2 | In Vitro Model | Similar activation | nih.gov |

| PI3-Kinase | Mouse Muscle & Liver (In Vivo) | Equal activation levels | diabetesjournals.org |

Molecular Regulation of Glucose Transporter 4 (GLUT4) Activity

A critical metabolic outcome of the insulin signaling cascade initiated by this compound is the increased uptake of glucose into skeletal muscle and adipose cells. nih.govdrugbank.comfda.gov This process is mediated by the translocation of the glucose transporter type 4 (GLUT4) from intracellular storage vesicles to the plasma membrane. nih.govnih.govyoutube.com

The activation of Akt via the PI3K pathway is the central regulatory step in GLUT4 translocation. cellsignal.comnih.gov Activated Akt phosphorylates a number of downstream targets, including a protein known as AS160 (Akt substrate of 160 kDa), which is a Rab-GTPase activating protein (GAP). youtube.comnih.govresearchgate.net In the basal state (without insulin stimulation), AS160 is active and keeps Rab proteins in an inactive, GDP-bound state, which prevents the GLUT4 vesicles from moving to and fusing with the plasma membrane. youtube.com When Akt phosphorylates AS160 in response to this compound signaling, AS160 is inhibited. youtube.comnih.gov This inhibition allows Rab proteins to switch to an active, GTP-bound state, facilitating the trafficking, tethering, and fusion of GLUT4-containing vesicles with the cell membrane. youtube.comyoutube.com The increased number of GLUT4 transporters at the cell surface allows for a higher rate of facilitated diffusion of glucose from the bloodstream into the cell, thereby lowering blood glucose levels. drugbank.comyoutube.com

Pre Clinical Pharmacokinetic and Pharmacodynamic Characterization

Dissociation Kinetics and Absorption Mechanisms

The rapid onset of action of insulin (B600854) glulisine is primarily attributed to its unique dissociation kinetics and subsequent absorption from the subcutaneous tissue.

In Vitro Dissociation Rates of Oligomeric Forms

In its pharmaceutical formulation, insulin glulisine exists in oligomeric forms, predominantly as hexamers. However, a key characteristic of insulin glulisine is its rapid dissociation into monomers upon dilution. nih.gov Unlike other rapid-acting insulin analogs such as insulin lispro and insulin aspart, which require the presence of zinc and phenolic compounds to form stable hexamers, insulin glulisine forms compact hexamers even in the absence of zinc. nih.gov

Studies using techniques like static and dynamic light scattering have demonstrated that upon severe dilution, which mimics the conditions after subcutaneous injection, insulin glulisine hexamers dissociate into monomers in less than 10 seconds. nih.gov In contrast, insulin lispro and insulin aspart exhibit a much slower dissociation, taking several minutes to approach a quasi-monomeric state. nih.gov This rapid dissociation is a critical factor contributing to its fast absorption.

The amino acid substitutions in insulin glulisine, specifically the replacement of asparagine at position B3 with lysine (B10760008) and lysine at position B29 with glutamic acid, promote monomer stability and reduce the molecule's propensity for self-association compared to regular human insulin. nih.govdrugbank.com

Table 1: Comparative Dissociation Characteristics of Rapid-Acting Insulins

| Insulin Analog | Dissociation Characteristic | Time to Monomeric State |

| Insulin Glulisine | Rapid dissociation of hexamers into monomers upon dilution, even without zinc. nih.gov | < 10 seconds nih.gov |

| Insulin Lispro | Slower dissociation of zinc- and phenol-stabilized hexamers. nih.gov | Several minutes nih.gov |

| Insulin Aspart | Slower dissociation of zinc- and phenol-stabilized hexamers. nih.gov | Several minutes nih.gov |

| Regular Human Insulin | Slow and incomplete dissociation from hexameric form. nih.gov | Significantly longer than rapid-acting analogs nih.gov |

Theoretical Models of Subcutaneous Absorption Dynamics

Theoretical models of subcutaneous absorption for insulin glulisine are based on its rapid dissociation kinetics. The immediate availability of monomeric and dimeric forms of insulin glulisine at the injection site is a key determinant of its rapid absorption into the bloodstream. diabetesjournals.org The formulation of insulin glulisine without added zinc further facilitates this process, as there are no zinc-stabilized hexamers to slow down dissociation. diabetesjournals.orgnih.gov

Pre-clinical In Vivo Pharmacodynamic Efficacy Studies

Pre-clinical in vivo studies have consistently demonstrated the potent and rapid glucose-lowering effects of insulin glulisine in various animal models.

Glucose Utilization Rates in Animal Models

Insulin glulisine has been shown to have a greater rate of glucose utilization compared to regular human insulin. nih.gov This is a direct consequence of its rapid absorption and onset of action. While specific quantitative glucose utilization rates from animal studies are not extensively detailed in the available literature, the pharmacodynamic profile consistently reflects a more rapid and potent effect on glucose disposal. Preclinical investigations have indicated a metabolic potency for insulin glulisine that is similar to regular human insulin on a molar basis, but with a significantly faster onset. researchgate.netresearchgate.net

Dose-Response Relationships in Non-Human Models

Pre-clinical studies have investigated the dose-response relationship of insulin glulisine to ensure predictable and reliable glycemic control.

Studies have shown that insulin glulisine exhibits dose-proportionality in terms of exposure over a therapeutically relevant dose range. nih.govdrugbank.com This means that as the dose of insulin glulisine is increased, the resulting plasma concentration and total exposure increase in a predictable and proportional manner. This dose-proportional absorption leads to a corresponding dose-proportional glucodynamic activity. diabetesjournals.org

Biotechnological Production and Formulation Research

Recombinant Production Methodologies

The production of insulin (B600854) glulisine relies on recombinant DNA technology, which allows for large-scale and cost-effective manufacturing.

Insulin glulisine is produced using a non-pathogenic laboratory strain of Escherichia coli (K12) as the expression system. fda.govnih.gov E. coli is a preferred host for large-scale recombinant protein production due to several advantages, including its rapid growth rate, the need for simple and inexpensive media, ease of handling, and the potential for high product yields. nih.gov The genetics of E. coli are well-understood, and a wide variety of cloning vectors and mutant host strains are available for process optimization. nih.govresearchgate.net

The most common production strategy in E. coli involves expressing the insulin precursor, proinsulin, as intracellular inclusion bodies. nih.govbohrium.com Inclusion bodies are dense, insoluble aggregates of misfolded protein. nih.gov This production route offers benefits such as high expression levels, resistance of the protein to proteolytic degradation by host cell enzymes, and simpler initial recovery from cell lysate due to their density and size. nih.gov Strain optimization focuses on maximizing the yield of these inclusion bodies. For instance, the E. coli K-12 strain 294 has been used for producing insulin A chain fusion proteins, while other strains are selected for the B chain. researchgate.net

| Advantage | Description | Reference |

|---|---|---|

| High Growth Rate | E. coli can be cultured to high cell densities in a short amount of time, increasing productivity. | nih.gov |

| Cost-Effectiveness | The bacterium can grow on simple, inexpensive media, reducing overall production costs. | nih.gov |

| High Yield | Optimized systems can produce large quantities of the target protein, often as inclusion bodies. | nih.gov |

| Well-Characterized Genetics | Extensive knowledge of the E. coli genome and the availability of numerous genetic tools facilitate strain engineering and process optimization. | nih.govresearchgate.net |

The biosynthesis of insulin glulisine via the recombinant proinsulin method involves several key steps:

Gene Synthesis and Cloning : A synthetic gene encoding the proinsulin glulisine sequence is inserted into a plasmid vector. This vector is then introduced into the E. coli host cells. bmrat.orgyoutube.com

Fermentation and Expression : The transformed E. coli are grown in large-scale fermenters. The expression of the proinsulin gene is induced, leading to the accumulation of proinsulin within the cells as inclusion bodies. nih.govbmrat.org

Cell Lysis and Inclusion Body Recovery : After fermentation, the bacterial cells are harvested and broken open (lysed). The dense inclusion bodies are separated from other cellular components like host cell proteins and nucleic acids through centrifugation. nih.gov

Solubilization and Refolding : The recovered inclusion bodies, which contain misfolded proinsulin, are washed and then solubilized using strong denaturing agents. The solubilized proinsulin is then subjected to a refolding process under controlled conditions to allow the correct formation of the three critical disulfide bonds that define the proper three-dimensional structure of insulin. nih.govyoutube.com

Enzymatic Cleavage : The correctly folded proinsulin is treated with enzymes, such as trypsin and carboxypeptidase, to cleave off the connecting peptide (C-peptide). This enzymatic action results in the formation of the final two-chain insulin glulisine molecule. nih.govyoutube.com

Chromatographic Purification : A series of high-resolution chromatographic steps, primarily Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), are employed to purify the insulin glulisine to a very high degree. nih.gov This multi-step purification process effectively removes any remaining impurities, such as host cell proteins, nucleic acid fragments, and by-products from the enzymatic digestion, ensuring the final product meets stringent pharmaceutical standards. nih.govbohrium.com

Formulation Science and Stability Enhancements

The formulation of insulin glulisine is meticulously designed to ensure its stability, prevent degradation, and maintain its rapid-acting profile.

Excipients are "inactive" ingredients that play a critical role in the stability and effectiveness of a drug product. nih.govresearchgate.net The formulation for insulin glulisine contains several key excipients that contribute to its molecular stability. fda.gov A notable aspect of the insulin glulisine formulation is the absence of zinc, which is typically used to stabilize other insulin preparations by promoting the formation of hexamers. nih.govsquarespace.com The lack of zinc in the glulisine formulation helps it to remain primarily in its monomeric and dimeric forms, facilitating its rapid absorption. nih.govwikipedia.org

Key excipients in the insulin glulisine formulation include:

Polysorbate 20 (Tween 20) : This nonionic surfactant is included as a stabilizing agent. nih.govfda.gov Surfactants like polysorbate 20 are crucial for protecting proteins against aggregation and denaturation at interfaces, such as the air-water interface within the vial or cartridge. nih.govmdpi.com They preferentially adsorb to these interfaces, preventing the protein molecules from unfolding and interacting with each other, which can lead to aggregation. mdpi.com

Trometamol (Tris) : This compound acts as a biological buffer to maintain the pH of the solution at approximately 7.3. nih.govfda.gov Maintaining a stable physiological pH is essential for the solubility and stability of the insulin glulisine molecule. nih.gov

m-Cresol : This is included as an antimicrobial preservative to prevent microbial growth in the multi-dose formulation. fda.gov

| Excipient | Function | Reference |

|---|---|---|

| Polysorbate 20 | Stabilizer; prevents aggregation at interfaces. | nih.govfda.govmdpi.com |

| Trometamol | Buffering agent; maintains a stable pH of ~7.3. | nih.govfda.gov |

| m-Cresol | Antimicrobial preservative. | fda.gov |

| Sodium Chloride | Tonicity-adjusting agent. | fda.gov |

| Water for Injection | Solvent. | fda.gov |

Physical instability, particularly aggregation and the formation of amyloid fibrils, is a significant concern for all insulin products. nih.govscilit.com Fibrillation renders the insulin biologically inactive and can lead to complications. nih.gov The unique structure of insulin glulisine inherently provides a degree of stability against aggregation. The amino acid substitutions at B3 and B29 weaken the monomer-monomer interactions that lead to the formation of dimers and zinc-stabilized hexamers in human insulin. wikipedia.org This reduced self-association is a key factor in its rapid action and also contributes to its physical stability profile. nih.govwikipedia.org

Research has shown that the process of insulin aggregation is highly complex and sensitive to environmental conditions. scilit.commdpi.com Even minor variations in pH, ionic strength, or temperature can significantly influence the kinetics of aggregation and the structure of the resulting fibrils. mdpi.com The inclusion of surfactants like polysorbates in formulations is a key strategy to inhibit aggregation. nih.govmdpi.com These molecules protect against surface-induced aggregation, which is a primary pathway for insulin degradation, especially in delivery devices like pumps where the formulation is subjected to continuous motion and contact with various materials. nih.gov

Chemical stability assessments for insulin products focus on degradation pathways that involve the formation or breaking of covalent bonds. A primary chemical degradation product for insulin is the formation of high-molecular-weight proteins (HMWPs). google.comnih.gov HMWPs are typically covalent oligomers (dimers, trimers) or polymers of insulin that form during storage. google.comnih.gov

Stability studies for insulin glulisine formulations involve storing the product under accelerated conditions (e.g., elevated temperatures of 25°C or 40°C) and monitoring the rate of HMWP formation over time using size-exclusion chromatography. google.com An increase in HMWPs indicates chemical degradation of the active insulin molecule. google.com Research on human insulin has elucidated the mechanisms behind HMWP formation, identifying them primarily as covalent dimers linked through specific amino acid residues, such as A21 asparagine and B29 lysine (B10760008). nih.govau.dk The rate of HMWP formation is highly dependent on temperature and the specific composition of the formulation. nih.govnih.gov For instance, the presence of certain excipients can influence the specific pathways and rates of these degradation reactions. nih.govau.dk These stability assessments are crucial for determining the shelf-life and proper storage conditions for the final drug product.

Crystallization Studies for Formulation Optimization

The optimization of crystallization processes for insulin glulisine is a critical area of research aimed at enhancing the stability and dissolution kinetics of the final pharmaceutical product. By carefully controlling the formation of insulin glulisine crystals, it is possible to produce a more consistent and effective therapeutic agent. This involves in-depth studies of crystallization phase diagrams and the investigation of various materials that can induce and control crystal nucleation.

Analysis of Crystallization Phase Diagrams

Crystallization phase diagrams are essential tools for mapping the conditions under which a protein will crystallize. mdpi.com These diagrams typically plot protein concentration against precipitant concentration, delineating zones of undersaturation, supersaturation (which is further divided into metastable, nucleation, and precipitation zones), and precipitation. mdpi.com A systematic study of these diagrams allows for the precise control of crystal growth, leading to crystals with desired characteristics. mdpi.comresearchgate.net

In the context of insulin glulisine, crystallization phase diagrams have been constructed using various techniques, including hanging drop vapour diffusion and microbatch-under-oil methods. mdpi.comshu.ac.uk These studies have revealed unusual solubility behavior depending on the precipitating agent used. mdpi.com

One key study analyzed the crystallization of insulin glulisine using two different precipitants: magnesium formate (B1220265) and sodium potassium tartrate tetrahydrate (NaKT). mdpi.com With magnesium formate, an inverse solubility trend was observed; lowering the precipitant concentration drove the system into a supersaturated state, leading to the formation of crystals and precipitate. mdpi.comshu.ac.uk This is contrary to the typical scenario where increasing the precipitant concentration is necessary to induce supersaturation. mdpi.com For instance, at a glulisine concentration of 1.75 mg/mL, crystals formed within 16 hours at a 0.2 M magnesium formate concentration in both vapour diffusion and microbatch setups. mdpi.com However, at higher magnesium formate concentrations (above 0.6 M), the solution remained clear for extended periods. mdpi.com

Conversely, when using sodium potassium tartrate tetrahydrate, insulin glulisine exhibited the expected crystallization behavior, with crystals and precipitate forming at higher salt concentrations. mdpi.com This highlights the significant influence of the specific salt on the solubility and crystallization of insulin glulisine. mdpi.com

The table below summarizes the conditions and outcomes observed in the crystallization phase diagram analysis of insulin glulisine with magnesium formate.

| Glulisine Concentration (mg/mL) | Magnesium Formate Concentration (M) | Crystallization Method | Outcome | Time to Crystal Formation |

| 1.75 | 0.2 | Vapour Diffusion & Microbatch | Crystals | 16 hours |

| 1.75 | 0.3 | Microbatch | Crystals | 7 days |

| 1.75 | 0.3 | Vapour Diffusion | Crystals | > 2 weeks |

| 1.75 | 0.4 | Microbatch | Crystals | 7 days |

| 1.75 | 0.4 | Vapour Diffusion | Crystals | > 2 weeks |

| 1.75 | < 0.2 | Not Specified | Precipitate | Not Specified |

| 1.75 | > 0.6 | Not Specified | Clear Solution | > 4 weeks |

The influence of pH is another critical parameter in the crystallization of insulins, as it affects the electrostatic interactions of the protein. researchgate.netresearchgate.net While specific detailed studies on the pH-dependent phase diagrams for insulin glulisine are not as extensively published as for human insulin, the principles remain relevant. For human insulin, a shift in pH from 6.0 to 6.7 has been shown to significantly impact solubility and nucleation rates. researchgate.net Such findings suggest that pH optimization is a crucial lever for controlling insulin glulisine crystallization.

Investigation of Nucleation-Inducing Materials

Nucleation is the initial and often rate-limiting step in crystallization. The use of nucleation-inducing materials, or nucleants, can provide control over this process, promoting the formation of crystals in the metastable zone of the phase diagram, where spontaneous nucleation is unlikely. researchgate.net This can lead to the growth of larger, higher-quality crystals.

Research on insulin glulisine has explored the use of nucleants to facilitate crystallization. In one study, the use of a specific nucleant, referred to as "Naomi's nucleant," successfully induced the formation of insulin glulisine crystals under metastable conditions (1.16 mg/mL glulisine and 0.3 M magnesium formate). researchgate.net These crystals diffracted to a high resolution of 1.4 Å, indicating a well-ordered crystal lattice. mdpi.comresearchgate.net In contrast, crystals could also be obtained without nucleants under supersaturated conditions (1.16 mg/mL glulisine and 0.2 M magnesium formate). researchgate.net

While the specific composition of "Naomi's nucleant" is proprietary, the principle of using external materials to induce nucleation is a well-established strategy in protein crystallization. These materials can act as templates, reducing the energy barrier for nucleation. The investigation of various materials, including porous materials and different chemical additives, is an ongoing area of research to refine the crystallization of therapeutic proteins like insulin glulisine.

The broader field of insulin crystallization provides insights into other potential nucleation-inducing materials. For instance, amino acids such as L-arginine and L-leucine have been shown to enhance the nucleation of human insulin. rsc.org While not specifically tested on insulin glulisine in the reviewed literature, this suggests a promising avenue for future research. Similarly, hydrogels, such as those made from agarose (B213101) and fluorenylmethoxycarbonyl-dialanine (Fmoc-AA), have been used to grow insulin crystals with enhanced thermal stability. nih.gov These materials can act as nucleation centers, promoting crystal formation. nih.gov

The table below summarizes the findings on the use of nucleants for insulin glulisine crystallization.

| Glulisine Concentration (mg/mL) | Magnesium Formate Concentration (M) | Nucleant Used | Outcome | Crystal Diffraction Resolution (Å) |

| 1.16 | 0.3 | Naomi's Nucleant | Crystals formed in metastable conditions | 1.4 |

| 1.16 | 0.2 | None | Crystals formed in supersaturated conditions | Not Specified |

Comparative Molecular and Mechanistic Research with Other Insulin Analogues

Structural and Self-Association Comparisons with Human Insulin (B600854)

Insulin glulisine is a modified human insulin analogue designed for a faster onset of action. This is achieved through specific amino acid substitutions on the B-chain of the insulin molecule. The asparagine at position B3 is replaced by lysine (B10760008), and the lysine at position B29 is substituted with glutamic acid. nih.govnih.gov These alterations are fundamental to its modified behavior compared to native human insulin.

Structurally, while insulin glulisine maintains the A and B chains linked by disulfide bridges, similar to human insulin, the amino acid changes have significant consequences for its self-association properties. nih.gov Human insulin in solution, particularly in pharmaceutical preparations, tends to self-associate into dimers, which then stabilize around zinc ions to form hexamers. This hexameric state is stable but must dissociate into monomers to be absorbed into the bloodstream and become biologically active. The substitutions in insulin glulisine weaken the monomer-monomer interactions that lead to the formation of larger aggregates. nih.gov Specifically, the change at B29 introduces charge repulsion at the site where insulin monomers would normally self-associate, hindering dimer and subsequent hexamer formation. nih.gov

This reduced propensity for self-association means that a greater proportion of insulin glulisine exists in the readily absorbable monomeric form upon subcutaneous injection. nih.gov Furthermore, these molecular changes lower the isoelectric point (pI) of insulin glulisine to 5.1, compared to 5.5 for human insulin. nih.govnih.gov This shift enhances its solubility at the physiological pH of subcutaneous tissue, further contributing to its rapid absorption. nih.govnih.gov

Differential Molecular Characteristics of Other Rapid-Acting Analogues (e.g., Insulin Lispro, Insulin Aspart)

Insulin glulisine belongs to the class of rapid-acting insulin analogues, which also includes insulin lispro and insulin aspart. While all are designed to have a quick onset of action, they achieve this through different molecular modifications.

Like insulin glulisine, both insulin lispro and insulin aspart feature amino acid substitutions that reduce the molecule's tendency to self-associate into hexamers. researchgate.net

Insulin Lispro: The sequence of two amino acids at the C-terminus of the B-chain is inverted. The proline at position B28 is swapped with the lysine at position B29. researchgate.net

Insulin Aspart: The proline at position B28 is replaced with a negatively charged aspartic acid. researchgate.net

Insulin Glulisine: Features two substitutions: asparagine at B3 is replaced by lysine, and lysine at B29 is replaced by glutamic acid. nih.gov

These modifications in all three analogues disrupt the hydrogen bonds and other forces that stabilize the dimer and hexamer structures in human insulin, leading to a much faster dissociation into active monomers after injection. researchgate.net While the clinical effect in terms of glycemic control is similar among these analogues, the specific molecular changes are distinct. nih.govresearchgate.net

A key difference in the formulation of these rapid-acting analogues is the use of zinc. Insulin lispro and insulin aspart are formulated with zinc, which helps to stabilize the insulin in a hexameric state in the vial, ensuring a practical shelf life. researchgate.net Upon injection, the formulation is diluted in the subcutaneous space, leading to rapid dissociation of these less stable hexamers.

In contrast, the formulation of insulin glulisine is notable for being zinc-free. researchgate.net The stability of the oligomeric molecules of glulisine is achieved without the addition of zinc, a characteristic attributed to the unaltered proline at position B28, which allows for some degree of molecular dimerization for stability in the solution. researchgate.net The absence of hexamer-promoting zinc contributes to its rapid action. nih.gov

The chemical and physical stability of insulin analogues is crucial, particularly for use in continuous subcutaneous insulin infusion (CSII) pumps where they are exposed to stress conditions like elevated temperature and agitation. Comparative studies have shown differences in their in vitro stability.

During simulated use in insulin pumps, insulin aspart has demonstrated greater physical stability against fibrillation compared to insulin glulisine. nih.gov One study noted that after simulated use, insulin glulisine contained twice the amount of biologically inactive high-molecular-weight proteins compared to insulin aspart. nih.gov Other research has also indicated that insulin aspart has the least tendency to precipitate under adverse conditions, giving it a lower risk of causing catheter occlusions in pumps compared to both insulin lispro and insulin glulisine. nih.govresearchgate.net Specifically, one report cited occlusion rates of 9.2% for aspart, 15.7% for lispro, and 40.9% for glulisine. nih.gov

Molecular and Mechanistic Distinctions from Long-Acting Analogues (e.g., Insulin Glargine, Insulin Detemir)

The molecular design and mechanism of action of rapid-acting insulins like glulisine are fundamentally different from those of long-acting analogues such as insulin glargine and insulin detemir. While rapid-acting analogues are engineered to disassociate quickly, long-acting analogues are modified to prolong their absorption and duration of action.

Insulin Glargine: Its prolonged action is achieved by altering its solubility at physiological pH. This is done by replacing the asparagine at position A21 with glycine (B1666218) and adding two arginine residues to the C-terminus of the B-chain. wikipedia.orgnih.gov These changes shift the isoelectric point from 5.4 to a more neutral 6.7. researchgate.netwikipedia.org The insulin glargine solution is acidic (pH 4.0), allowing it to be fully solubilized. Upon subcutaneous injection into the neutral pH (≈7.4) of the body, it becomes less soluble and forms microprecipitates. researchgate.netnih.gov These precipitates act as a depot from which insulin is slowly and continuously released into the circulation. researchgate.net

Insulin Detemir: This analogue achieves its long-acting profile through a different mechanism. The threonine at position B30 is removed, and a 14-carbon fatty acid chain (myristic acid) is acylated to the lysine at position B29. nih.govnih.gov This modification promotes self-association at the injection site and, more importantly, allows the insulin molecule to reversibly bind to albumin in both the interstitial fluid and the bloodstream. nih.gov This albumin binding creates a circulating reservoir, slowing the distribution of insulin to target tissues and prolonging its action. nih.gov

Compound Names Mentioned

Future Directions in Insulin Glulisine Research and Analogue Development

Protein Engineering Strategies for Next-Generation Analogues

The foundation of developing new insulin (B600854) analogues lies in protein engineering, where the amino acid sequence of the insulin molecule is deliberately modified to alter its pharmacokinetic and pharmacodynamic properties. nih.govnih.gov Building on the principles that led to the creation of insulin glulisine, which involves substituting asparagine at position B3 with lysine (B10760008) and lysine at B29 with glutamic acid, researchers are exploring more ambitious modifications. shu.ac.ukresearchgate.net These strategies aim to produce insulins that are not only faster but also "smarter" in their action.

Exploration of Ultra-Rapid-Acting Concepts

A primary goal in prandial insulin development is to create analogues with an even faster onset of action to more closely mimic the natural, physiological insulin release in response to a meal. nih.gov The development of rapid-acting analogues like insulin glulisine, lispro, and aspart was achieved by destabilizing the dimer and hexamer interfaces, which facilitates quicker absorption after subcutaneous injection. researchgate.netnih.govresearchgate.net

Current research into "ultra-rapid-acting" insulins is exploring two main avenues: further molecular modifications and the use of novel excipients in formulations. ntnu.no

Molecular Engineering: Scientists are investigating further amino acid substitutions that could lead to even more rapid dissociation from the hexameric state to the active monomeric form. patsnap.com The goal is to design molecules with enhanced structural stability as monomers but a reduced tendency to self-associate. nih.gov

Formulation Science: Another successful approach involves adding specific excipients to existing rapid-acting insulin formulations. For instance, the addition of niacinamide (a form of vitamin B3) has been shown to promote faster absorption by increasing local vasodilation and enhancing the initial dissociation of insulin hexamers. ntnu.no This has led to the development of ultra-rapid formulations of insulin aspart and lispro. researchgate.net Similar strategies could be applied to or adapted for insulin glulisine to accelerate its action profile.

These efforts aim to reduce postprandial glycemic excursions more effectively and offer greater flexibility for patients. nih.govdiabetesjournals.org

Development of Glucose-Responsive Insulin Design Principles

A revolutionary concept in insulin development is the creation of "smart" or glucose-responsive insulins (GRIs). nih.govnih.gov These are engineered molecules or delivery systems designed to release active insulin in proportion to ambient blood glucose levels, thereby creating a self-regulating, closed-loop system that minimizes the risk of hypoglycemia. nih.govtheguardian.comdiabeteswa.com.au This approach represents a paradigm shift from conventional insulins, whose action is independent of the patient's real-time glycemic state. nih.gov

Several design principles are being actively investigated to confer glucose-sensing capabilities to insulin preparations:

Glucose-Binding Moieties: One strategy involves chemically modifying the insulin molecule by attaching a glucose-binding element. An early concept utilized concanavalin (B7782731) A (ConA), a plant-based lectin that binds to glucose. nih.govacs.org The idea was for a glycosylated insulin derivative to be displaced from ConA by glucose in a competitive manner. However, challenges related to the immunogenicity of ConA have shifted focus to other approaches. nih.gov

Phenylboronic Acid (PBA) Derivatives: PBA and its derivatives are a major focus of current GRI research. nih.govresearchgate.net These molecules can form reversible covalent bonds with diols, such as those present in glucose. When incorporated into a polymer matrix or attached to the insulin molecule itself, PBA can act as a glucose sensor. acs.orgresearchgate.net In a low-glucose environment, the insulin remains sequestered or inactive. As glucose levels rise, glucose competes for binding to the PBA, triggering the release or activation of the insulin. zju.edu.cn

Enzymatic Systems: Another approach utilizes the enzyme glucose oxidase (GOx). nih.govacs.org GOx catalyzes the oxidation of glucose to gluconic acid, which causes a local decrease in pH. acs.orgresearchgate.net This pH change can then trigger the dissolution of a pH-sensitive polymer matrix, releasing encapsulated insulin. nih.gov While specific, this system's byproducts, such as hydrogen peroxide, and its oxygen dependency present challenges for long-term use. acs.org

These "smart" systems hold the promise of transforming diabetes management by creating a more autonomous and safer method of glycemic control. theguardian.comtype1diabetesgrandchallenge.org.uk

Computational Modeling and Simulation of Molecular Behavior

The design and development of new insulin analogues like insulin glulisine are increasingly supported by powerful computational tools. In silico analysis, including molecular dynamics (MD) simulations and pharmacokinetic modeling, allows researchers to predict how structural changes will affect the molecule's behavior before it is synthesized and tested in the lab. nih.govnih.govacs.org

MD simulations provide atomic-level insights into the conformational dynamics of insulin. nih.gov These simulations can model the self-association of insulin monomers into dimers and hexamers, a critical factor for its absorption rate. For instance, simulations can help understand how the specific amino acid substitutions in insulin glulisine (LysB3 and GluB29) alter intermolecular interactions, leading to its rapid-acting profile. shu.ac.uknih.gov Researchers have used these techniques to study the stability of the insulin hexamer and the influence of various factors like pH, temperature, and binding to other molecules like protamine. nih.govacs.org

Furthermore, pharmacokinetic and pharmacodynamic (PK/PD) modeling is crucial for predicting how a new insulin analogue will behave in the human body. nih.gov These models can simulate the absorption, distribution, metabolism, and excretion of the drug, helping to establish a theoretical basis for its design parameters. nih.govmit.edu By creating computational models of the human glucoregulatory system, scientists can test different versions of GRIs in silico to optimize their glucose reactivity and predict their efficacy, potentially reducing the need for extensive animal testing. nih.govmit.edu Such models have been used to compare the behavior of different insulin analogues, like insulin glargine, and to understand discrepancies between animal and human trial results. mit.edunih.gov

Innovations in Analytical Characterization for Enhanced Quality Control and Research

The complexity and inherent heterogeneity of therapeutic proteins like insulin glulisine necessitate sophisticated analytical techniques for their characterization. ingentaconnect.comtandfonline.com These methods are vital not only for ensuring the quality, purity, and consistency of the final drug product but also for fundamental research into its structure and function. ingentaconnect.comtandfonline.com

Innovations in this area are focused on providing more detailed and sensitive analysis of insulin analogues.

Mass Spectrometry (MS): This has become an indispensable tool for protein analysis. ingentaconnect.comnih.gov Techniques like electrospray ionization-quadrupole-time-of-flight mass spectrometry (ESI-Q-TOF-MS) can precisely determine the molecular weight of the intact insulin glulisine molecule, confirming its primary structure and identifying any modifications. nih.gov When coupled with liquid chromatography (LC-MS/MS), it allows for peptide mapping, where the protein is broken down into smaller peptides that are then analyzed to verify the amino acid sequence and locate disulfide bonds. tandfonline.comtandfonline.com

Chromatographic and Electrophoretic Methods: High-performance liquid chromatography (HPLC) and size-exclusion chromatography (SEC) are routinely used to assess the purity of insulin formulations and to study the distribution of oligomeric states (monomers, dimers, hexamers). tandfonline.complos.org Capillary electrophoresis (CE) offers another high-resolution method for separating proteins based on size and charge, helping to detect heterogeneity and post-translational modifications. tandfonline.com

Spectroscopic Techniques: Circular dichroism (CD) spectroscopy is a valuable technique for studying the secondary and tertiary structure of proteins. ingentaconnect.comnih.gov It can be used to confirm that an insulin analogue like glulisine maintains the correct fold essential for its biological activity and to assess its conformational stability under various conditions. ingentaconnect.comnih.gov

These advanced analytical strategies provide a comprehensive understanding of the molecular attributes of insulin glulisine and its next-generation successors, ensuring their safety and efficacy. ingentaconnect.comtandfonline.com

Q & A

Q. What structural characteristics of insulin glulisine contribute to its rapid onset of action compared to human insulin?

Insulin glulisine is engineered with amino acid substitutions at positions B3 (asparagine → lysine) and B29 (lysine → glutamic acid), which reduce hexamer formation in subcutaneous tissue. This structural modification accelerates dissociation into monomers, enabling faster absorption. Pharmacokinetic studies using euglycemic clamp techniques confirm a time to peak concentration (Tmax) of 55 minutes, compared to 120 minutes for regular human insulin .

Q. What are the standard clinical endpoints used to evaluate insulin glulisine’s efficacy in type 2 diabetes trials?

Primary endpoints include:

- HbA1c reduction : A 26-week trial reported a -0.46% decrease with glulisine vs. -0.30% for regular human insulin (P=0.0029) .

- Postprandial glucose (PPG) levels : Glulisine showed lower PPG after breakfast (156 vs. 162 mg/dL) and dinner (154 vs. 163 mg/dL) compared to regular insulin .

- Hypoglycemia incidence : No significant differences in symptomatic or nocturnal hypoglycemia rates were observed in head-to-head trials . Secondary endpoints often include insulin dose requirements and safety profiles (e.g., weight gain, adverse events).

Q. How do researchers control for oral antidiabetic agents (OADs) in clinical trials investigating insulin glulisine?

Trials typically maintain stable OAD regimens (e.g., metformin) unless hypoglycemia necessitates dose adjustments. For example, in the GetGoal Duo-2 trial, OADs other than metformin were discontinued during the basal insulin optimization phase to isolate the effects of glulisine or GLP-1 agonists . Statistical adjustments (e.g., ANCOVA) are used to account for residual OAD influence on outcomes.

Advanced Research Questions

Q. How can researchers reconcile conflicting data on the comparative efficacy of insulin glulisine versus insulin lispro in postprandial glucose control?

Discrepancies arise from:

- Study designs : Open-label trials (e.g., ) may introduce bias vs. double-blind protocols.

- Patient subgroups : Obesity (BMI >30 kg/m²) or diabetes duration (>10 years) may attenuate glulisine’s efficacy .

- Concomitant therapies : Basal insulin types (e.g., glargine vs. NPH) influence PPG variability. Methodological resolution : Conduct meta-regression analyses adjusting for covariates (BMI, HbA1c baseline) or use crossover designs to minimize inter-individual variability .

Q. What experimental approaches are optimal for evaluating insulin glulisine’s impact on renal hemodynamics in type 2 diabetes?

Key methodologies include:

- Standardized meal challenges : To simulate postprandial glucose excursions and renal stress .

- Renal plasma flow (ERPF) and glomerular filtration rate (GFR) measurements : Using para-aminohippurate and inulin clearance techniques .

- Statistical adjustments : Multiple linear regression to correct for baseline blood pressure, glycemic variability, and angiotensin-II levels . Example: A randomized trial found lixisenatide reduced postprandial ERPF by 14 mL/min vs. glulisine (P<0.05), suggesting divergent renal effects despite comparable glucose control .

Q. What are the implications of combining insulin glulisine with basal insulin glargine in intensification therapy, and how should such regimens be evaluated?

Trial design considerations :

- Composite endpoints : HbA1c reduction, hypoglycemia rates, and weight change (e.g., glulisine thrice daily reduced HbA1c to 7.0% vs. 7.2% for once-daily dosing) .

- Noninferiority margins : Predefined thresholds (e.g., ΔHbA1c <0.4%) to compare prandial insulin vs. GLP-1 agonists .

- Optimization phases : A 12-week basal insulin titration period ensures stable glargine dosing before introducing glulisine .

Q. How should researchers address contradictory findings in insulin glulisine’s pharmacokinetic profile across ethnic populations?

Strategies :

- Population pharmacokinetic modeling : Incorporate covariates like body weight, injection site, and genetic polymorphisms (e.g., insulin receptor variants) .

- Subgroup analyses : Stratify data by ethnicity (e.g., Asian vs. Caucasian cohorts) to identify clearance rate differences. Example: A study in obese non-diabetic subjects showed 23% faster Tmax for glulisine vs. lispro, but this may not generalize to leaner or insulin-resistant populations .

Methodological Guidelines for Future Research

- Data contradiction analysis : Use sensitivity analyses to test robustness of findings against outliers or confounding variables (e.g., concomitant medications) .

- Ethical considerations : Ensure informed consent protocols align with ICMJE criteria, particularly in studies involving vulnerable populations (e.g., renal impairment) .

- Open-access data sharing : Adhere to Creative Commons licenses (CC BY-NC 4.0) for trial data transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。